molecular formula C67H92CoN14O17P- B14093577 Cobinamide, Co-(cyano-kC)-, dihydrogen phosphate (ester), inner salt,3'-ester with[1-[5'-O-(3-carboxy-1-oxopropyl)-a-D-ribofuranosyl]-5,6-dimethyl-1H-benzimidazole-kN3]

Cobinamide, Co-(cyano-kC)-, dihydrogen phosphate (ester), inner salt,3'-ester with[1-[5'-O-(3-carboxy-1-oxopropyl)-a-D-ribofuranosyl]-5,6-dimethyl-1H-benzimidazole-kN3]

Cat. No.: B14093577
M. Wt: 1455.4 g/mol
InChI Key: MOBGMPXUMKCEAU-MSLBKYONSA-L
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Description

Cobinamide, Co-(cyano-kC)-, dihydrogen phosphate (ester), inner salt, 3’-ester with [1-[5’-O-(3-carboxy-1-oxopropyl)-a-D-ribofuranosyl]-5,6-dimethyl-1H-benzimidazole-kN3]: is a complex organometallic compound. It is a derivative of cobinamide, which is an intermediate in the biosynthesis of cobalamin (vitamin B12). This compound is characterized by its intricate structure, which includes a cobalt ion coordinated with a cyano group, a dihydrogen phosphate ester, and a benzimidazole ribofuranosyl ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cobinamide, Co-(cyano-kC)-, dihydrogen phosphate (ester), inner salt, 3’-ester with [1-[5’-O-(3-carboxy-1-oxopropyl)-a-D-ribofuranosyl]-5,6-dimethyl-1H-benzimidazole-kN3] involves multiple steps. The starting material is typically cobinamide, which undergoes a series of chemical reactions to introduce the cyano group, the dihydrogen phosphate ester, and the benzimidazole ribofuranosyl ester. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct coordination of the cobalt ion and the formation of the desired ester linkages .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the precise control of reaction conditions and the efficient production of the compound in high yields. The use of advanced purification techniques, such as chromatography and crystallization, ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cobinamide, Co-(cyano-kC)-, dihydrogen phosphate (ester), inner salt, 3’-ester with [1-[5’-O-(3-carboxy-1-oxopropyl)-a-D-ribofuranosyl]-5,6-dimethyl-1H-benzimidazole-kN3]: undergoes various chemical reactions, including:

    Oxidation: The cobalt ion can undergo oxidation, changing its oxidation state and altering the compound’s properties.

    Reduction: The compound can be reduced, typically affecting the cyano group and the cobalt ion.

    Substitution: Ligand substitution reactions can occur, where the cyano group or other ligands are replaced by different groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands for substitution reactions. The reactions often require specific conditions, such as controlled pH, temperature, and the presence of catalysts .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce a higher oxidation state cobalt complex, while reduction may yield a lower oxidation state complex. Substitution reactions can result in a variety of new compounds with different ligands .

Scientific Research Applications

Cobinamide, Co-(cyano-kC)-, dihydrogen phosphate (ester), inner salt, 3’-ester with [1-[5’-O-(3-carboxy-1-oxopropyl)-a-D-ribofuranosyl]-5,6-dimethyl-1H-benzimidazole-kN3]: has numerous applications in scientific research:

Mechanism of Action

The mechanism by which Cobinamide, Co-(cyano-kC)-, dihydrogen phosphate (ester), inner salt, 3’-ester with [1-[5’-O-(3-carboxy-1-oxopropyl)-a-D-ribofuranosyl]-5,6-dimethyl-1H-benzimidazole-kN3] exerts its effects involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Cobinamide, Co-(cyano-kC)-, dihydrogen phosphate (ester), inner salt, 3’-ester with [1-[5’-O-(3-carboxy-1-oxopropyl)-a-D-ribofuranosyl]-5,6-dimethyl-1H-benzimidazole-kN3]: can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of the compound in terms of its specific substituents and their effects on its chemical properties and reactivity.

Properties

Molecular Formula

C67H92CoN14O17P-

Molecular Weight

1455.4 g/mol

IUPAC Name

[(2R,3S,4R,5S)-2-(3-carboxypropanoyloxymethyl)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxyoxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;cobalt(2+);cyanide

InChI

InChI=1S/C66H94N13O17P.CN.Co/c1-31-22-41-42(23-32(31)2)79(30-74-41)61-56(90)57(43(94-61)29-93-53(89)19-18-52(87)88)96-97(91,92)95-33(3)28-73-51(86)20-21-63(8)39(24-48(70)83)60-66(11)65(10,27-50(72)85)38(14-17-47(69)82)55(78-66)35(5)59-64(9,26-49(71)84)36(12-15-45(67)80)40(75-59)25-44-62(6,7)37(13-16-46(68)81)54(76-44)34(4)58(63)77-60;1-2;/h22-23,25,30,33,36-39,43,56-57,60-61,90H,12-21,24,26-29H2,1-11H3,(H16,67,68,69,70,71,72,73,75,76,77,78,80,81,82,83,84,85,86,87,88,91,92);;/q;-1;+2/p-2/t33?,36?,37?,38?,39?,43-,56-,57-,60?,61+,63?,64?,65?,66?;;/m1../s1

InChI Key

MOBGMPXUMKCEAU-MSLBKYONSA-L

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)COC(=O)CCC(=O)O)OP(=O)([O-])OC(C)CNC(=O)CCC\4(C(C5C6(C(C(C(=N6)/C(=C\7/C(C(C(=N7)/C=C\8/C(C(C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+2]

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)COC(=O)CCC(=O)O)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+2]

Origin of Product

United States

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